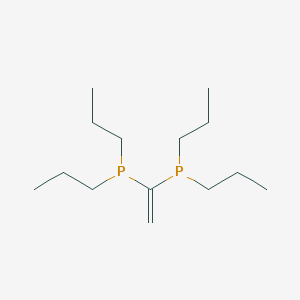
Phosphine, ethenylidenebis[dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, ethenylidenebis[dipropyl- is a tertiary phosphine compound characterized by the presence of phosphorus atoms bonded to carbon atoms. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of Phosphine, ethenylidenebis[dipropyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency in producing tertiary phosphines . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Phosphine, ethenylidenebis[dipropyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is known to participate in radical reactions, where phosphine-centered radical species are generated via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . Common reagents used in these reactions include oxidizing agents, reducing agents, and radical initiators. Major products formed from these reactions often involve the formation of new phosphorus-carbon bonds, which are valuable in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
Phosphine, ethenylidenebis[dipropyl- has a wide range of scientific research applications. In chemistry, it is used as a ligand in homogeneous catalysis, facilitating various transition metal-catalyzed reactions . In biology and medicine, phosphorus-containing compounds, including phosphines, are explored for their potential therapeutic properties and as intermediates in drug synthesis . In the industrial sector, phosphines are utilized in the production of polymers, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Phosphine, ethenylidenebis[dipropyl- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved in its action depend on the specific application and the nature of the transition metal used . Additionally, phosphines can function as antioxidants, decomposing hydroperoxides and preventing oxidative degradation of materials .
Vergleich Mit ähnlichen Verbindungen
Phosphine, ethenylidenebis[dipropyl- can be compared to other tertiary phosphines, such as triphenylphosphine and triethylphosphine. While all these compounds share the common feature of having phosphorus atoms bonded to carbon atoms, Phosphine, ethenylidenebis[dipropyl- is unique due to its specific structure and reactivity. Similar compounds include azophosphines, which also contain phosphorus atoms but differ in their coordination chemistry and applications .
Eigenschaften
CAS-Nummer |
686353-31-1 |
|---|---|
Molekularformel |
C14H30P2 |
Molekulargewicht |
260.34 g/mol |
IUPAC-Name |
1-dipropylphosphanylethenyl(dipropyl)phosphane |
InChI |
InChI=1S/C14H30P2/c1-6-10-15(11-7-2)14(5)16(12-8-3)13-9-4/h5-13H2,1-4H3 |
InChI-Schlüssel |
FVANKRFHWXOJDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(CCC)C(=C)P(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


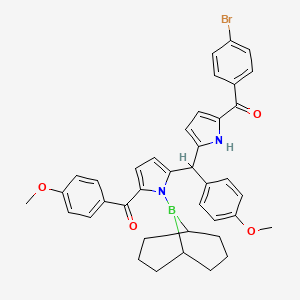
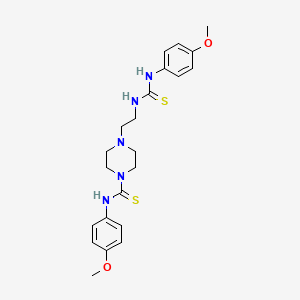
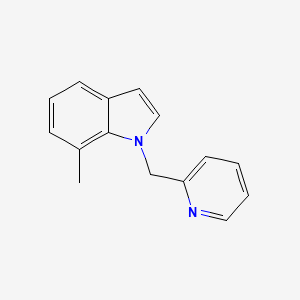
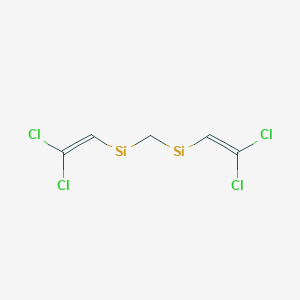
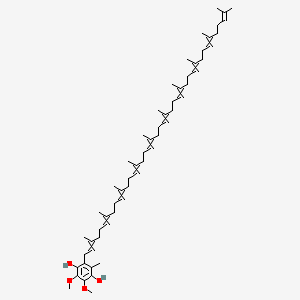
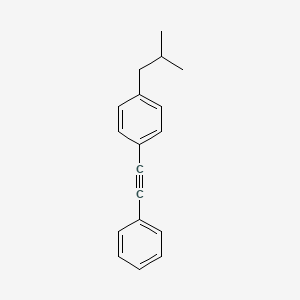
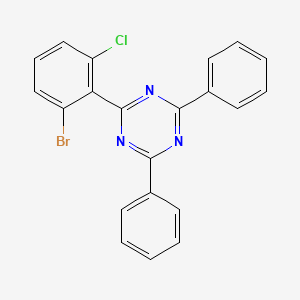

![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
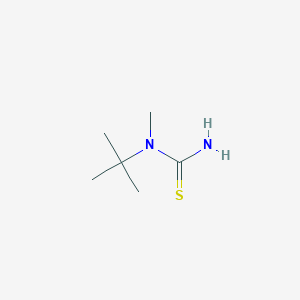
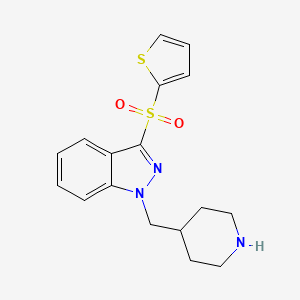
![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
